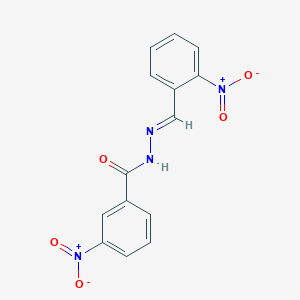![molecular formula C23H20ClN3O4S B11549907 N-[(1Z)-3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11549907.png)
N-[(1Z)-3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z)-1-{N’-[(E)-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, an ethoxy group, a hydroxyl group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(E)-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with thiophene-2-carboxylic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1Z)-1-{N’-[(E)-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(1Z)-1-{N’-[(E)-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of N-[(1Z)-1-{N’-[(E)-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Binding: It can bind to proteins, altering their conformation and affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide
Uniqueness
N-[(1Z)-1-{N’-[(E)-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of a chlorinated phenyl group, an ethoxy group, a hydroxyl group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C23H20ClN3O4S |
|---|---|
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
N-[(Z)-3-[(2E)-2-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H20ClN3O4S/c1-2-31-20-12-15(11-18(24)21(20)28)14-25-27-23(30)19(13-17-9-6-10-32-17)26-22(29)16-7-4-3-5-8-16/h3-14,28H,2H2,1H3,(H,26,29)(H,27,30)/b19-13-,25-14+ |
Clave InChI |
PQZFGCNDDNCCHO-QMNJAOLZSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3)Cl)O |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11549836.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11549843.png)
![N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11549846.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11549847.png)
![2-(naphthalen-1-yl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11549853.png)
![[3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11549855.png)

![2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11549861.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11549865.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B11549870.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11549871.png)
![2-Oxo-2-phenylethyl 3-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11549874.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11549875.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11549876.png)
